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Abstract
(3aS,4R,9bR)-1-(4-(6-bromobenzo[d][1][2]dioxol-5-yl)-3a,4,5,9b-tetrahydro-3H-

cyclopenta[c]quinolin-8-yl)ethanone, commonly known as G-1, is a potent and selective non-

steroidal agonist for the G protein-coupled estrogen receptor (GPER), also identified as

GPR30. This document provides an in-depth technical overview of the target selectivity of G-1,

presenting quantitative data, detailed experimental methodologies for key assays, and visual

representations of associated signaling pathways. The high affinity and selectivity of G-1 for

GPER over classical nuclear estrogen receptors (ERα and ERβ) make it an invaluable tool for

elucidating the physiological and pathophysiological roles of GPER-mediated signaling. This

guide is intended to serve as a comprehensive resource for researchers in pharmacology and

drug development.

Introduction
G-1 has emerged as a critical pharmacological probe for investigating the distinct signaling

cascades initiated by GPER.[3] Unlike endogenous estrogens, which activate both nuclear and

membrane-associated estrogen receptors, G-1's selective agonism allows for the specific

interrogation of GPER's functions.[4] These functions include rapid, non-genomic signaling

events that influence a wide array of cellular processes.[5] This guide summarizes the key data

and experimental approaches used to characterize the target selectivity profile of G-1.
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Target Selectivity Profile of G-1
The selectivity of G-1 is primarily defined by its high binding affinity for GPER and its negligible

affinity for the nuclear estrogen receptors, ERα and ERβ.

Quantitative Binding and Functional Data
The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of G-

1 for its primary target, GPER, in comparison to ERα and ERβ.

Target Ligand
Binding
Affinity (Ki)

Functional
Activity (EC50)

Reference

GPER G-1 11 nM
2 nM (Calcium

Mobilization)
[3][4]

ERα G-1 > 10,000 nM
No activity up to

10 µM
[3][4]

ERβ G-1 > 10,000 nM
No activity up to

10 µM
[3][4]

Off-Target Activity
While G-1 demonstrates high selectivity for GPER, studies on structurally related compounds

and at high concentrations of G-1 have suggested potential for off-target effects. For instance,

the enantiomer of G-1, LNS8801, showed weak off-target activity at micromolar concentrations

on the cannabinoid receptor 1 (CNR1), 5-HT2A receptor (HTR2A), and opioid receptors

(OPRM1, OPRD1).[6] Additionally, at concentrations significantly higher than its EC50 for

GPER (e.g., >1 µM), G-1 has been reported to interact with microtubules, leading to GPER-

independent effects on cell cycle and proliferation.[5][7]

GPER-Mediated Signaling Pathways
Activation of GPER by G-1 initiates a cascade of intracellular signaling events, which are

distinct from the genomic pathways activated by nuclear estrogen receptors. The primary

signaling axes are depicted below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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